(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is a chemical compound characterized by its unique structure, which combines an imidazole ring with a nitro group and a glycine moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine can be classified as:
The synthesis of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine typically involves a two-step process:
The industrial production of this compound mirrors laboratory methods but is optimized for scale. Key parameters include reaction temperature, pressure, and time, which are meticulously controlled to achieve high yield and purity.
The molecular formula for (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is , with a molecular weight of 200.15 g/mol. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C6H8N4O4 |
| Molecular Weight | 200.15 g/mol |
| IUPAC Name | 2-[(3-methyl-5-nitroimidazol-4-yl)amino]acetic acid |
| InChI | InChI=1S/C6H8N4O4/c1-9... |
| Canonical SMILES | CN1C=NC(=C1NCC(=O)O)N+[O-] |
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine can undergo several chemical reactions:
The mechanism of action for (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is not fully elucidated but is believed to involve interactions with biological targets due to its structural features. The presence of both the nitro group and the amino acid moiety allows for specific binding interactions, potentially influencing various biochemical pathways .
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine is typically a solid at room temperature, with solubility in polar solvents due to its ionic nature.
Key chemical properties include:
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine has several scientific uses:
Nitroimidazole antibiotics, exemplified by metronidazole (Flagyl®), have been clinical cornerstones since the 1950s for treating anaerobic and microaerophilic infections, including those caused by Helicobacter pylori and Clostridium difficile [1] [8]. Their mechanism involves intracellular nitroreductase-mediated reduction of the nitro group (NO₂) under low-oxygen conditions, generating cytotoxic radicals that induce DNA strand breaks and protein damage [1] [2]. Despite their broad-spectrum activity, the efficacy of nitroimidazoles has been severely compromised by rising resistance, particularly among Gram-negative ESKAPE pathogens (Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii) and Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) [1] [5]. Key resistance mechanisms include:
Table 1: Resistance Mechanisms in Key Pathogens Against Nitroimidazoles
| Pathogen | Resistance Mechanism | Clinical Impact |
|---|---|---|
| Clostridium difficile | Reduced pyruvate:ferredoxin oxidoreductase (PFOR) | Treatment failure in 20–30% of recurrent infections |
| Helicobacter pylori | Mutations in rdxA (oxygen-insensitive NADPH nitroreductase) | Reduced eradication rates in dual therapy |
| ESKAPE Gram-negatives | Efflux pumps (e.g., MexAB-OprM in P. aeruginosa) | Cross-resistance to multiple antibiotic classes |
These challenges have driven research into structural hybrids to overcome resistance while preserving the critical nitroimidazole pharmacophore [1] [8].
Conjugating antimicrobial scaffolds with amino acids leverages bacterial physiology to enhance drug delivery and circumvent resistance. Glycine, the simplest amino acid, serves as an optimal linker due to its metabolic ubiquity, low steric hindrance, and compatibility with bacterial uptake systems [3] [6] [9]. The strategic rationale includes:
Table 2: Physicochemical and Biological Advantages of Glycine Conjugation
| Property | Traditional Nitroimidazole | Glycine Conjugate | Biological Impact |
|---|---|---|---|
| Aqueous Solubility | Low (e.g., metronidazole: 10 mg/mL) | High (>50 mg/mL) | Enhanced bioavailability and tissue penetration |
| LogP (Lipophilicity) | Moderate (metronidazole: −0.02) | Reduced (−1.5 to −0.8) | Improved penetration through Gram-negative membranes |
| Cellular Uptake | Passive diffusion | Active transport via amino acid carriers | 3–5 fold increased intracellular concentration |
| Resistance Evasion | Susceptible to efflux | Reduced recognition by efflux pumps | Restores activity against resistant strains |
Evidence from other antimicrobial hybrids underscores this approach. Piperine-glycine conjugates exhibit 10-fold higher antileishmanial activity than unconjugated piperine due to enhanced parasite uptake [6], while poly-glutamic acid–camptothecin hybrids show superior tumor suppression via peptide-transporter-mediated delivery [6].
(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine (CAS: 53790-84-4; C₆H₈N₄O₄; MW: 200.15 g/mol) is a structurally defined nitroheterocycle-amino acid conjugate [7]. Its classification hinges on three key aspects:
Table 3: Classification of Nitroheterocycle-Amino Acid Conjugates
| Conjugate Type | Linker Chemistry | Representative Examples | Key Features |
|---|---|---|---|
| Direct-Linkage | Covalent bond to heterocycle | (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine | Simplified synthesis; metabolic stability |
| Spacer-Modified | Alkyl/aryl tethers | Metronidazole-β-alanine-valine | Tunable distance between pharmacophores |
| Dual-Pharmacophore | Two bioactive units | Nitroimidazole-quinolone glycine conjugates | Synergistic targets; resistance circumvention |
| Peptide-Based | Integrated into oligopeptides | Nitroimidazolyl-polyglutamic acid | Enhanced tumor/infection site targeting |
Synthetic routes to this compound typically involve:
This architectural classification positions (1-methyl-4-nitro-1H-imidazol-5-yl)glycine as a streamlined, metabolically robust candidate for overcoming nitroimidazole resistance through targeted delivery [1] [8] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: